2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole
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Overview
Description
2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an allylthio group, a benzyl group, and a 4-bromophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and an appropriate leaving group on the imidazole ring.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Bromination: The 4-bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The bromine atom on the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of biological processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole: Lacks the bromine atom on the phenyl ring.
2-(methylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole: Has a methylthio group instead of an allylthio group.
2-(allylthio)-1-benzyl-5-(4-chlorophenyl)-1H-imidazole: Has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole is unique due to the presence of the allylthio group and the 4-bromophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these substituents can influence the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c1-2-12-23-19-21-13-18(16-8-10-17(20)11-9-16)22(19)14-15-6-4-3-5-7-15/h2-11,13H,1,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUZAWXMUFALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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